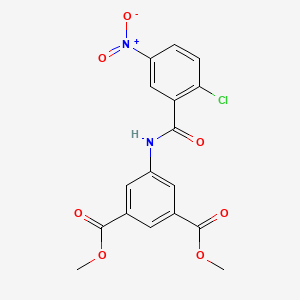
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a fascinating compound with a unique structure combining various functional groups. It consists of an indole core, a morpholino group, a sulfonyl linkage, and an acetamide moiety. These diverse structural components contribute to its distinctive chemical and physical properties. Its applications span chemistry, biology, and medicine due to its ability to interact with a variety of biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be achieved through multi-step organic synthesis. A typical route starts with the functionalization of indole. The indole is first sulfonylated to introduce the sulfonyl group. Concurrently, a separate reaction introduces the morpholino group to an intermediate via a morpholine-2-one precursor. The final step involves the condensation of these intermediates with o-tolyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity. Key steps include precise control of temperature, pressure, and pH during synthesis. Industrial methods often employ catalytic processes to increase efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form oxidized derivatives.
Reduction: The nitro groups (if present as substituents) on the compound can be selectively reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: Typical reagents include catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like primary and secondary amines can react under basic conditions using solvents like dichloromethane (DCM).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amine derivatives.
Substitution: Synthesis of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.
Biology: Acts as a probe in biochemical assays to study protein interactions.
Medicine: Investigated for potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of advanced materials and pharmaceuticals.
Wirkmechanismus
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity. The sulfonyl and morpholino groups facilitate strong binding to the target site, while the indole core enhances stability and specificity. Pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups. Similar compounds might include:
1-((2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonamide: Lacks the acetamide group, altering its binding affinity and specificity.
N-(o-tolyl)acetamide: Does not contain the indole or morpholino groups, significantly affecting its chemical behavior and applications.
Indole-3-sulfonylmorpholine: Contains similar core structures but differs in peripheral substitutions, leading to different biological activities.
This compound's unique structure confers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable tool in various scientific domains.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-2-4-8-19(17)24-22(27)16-32(29,30)21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACGJRKTKMATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2921947.png)
![[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2921948.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921954.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2921967.png)



